molecular formula C10H10N4 B11712995 1-Quinolin-5-ylguanidine

1-Quinolin-5-ylguanidine

Cat. No.: B11712995
M. Wt: 186.21 g/mol
InChI Key: AIGPWKSUDCZIJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Quinolin-5-ylguanidine is a heterocyclic compound that features a quinoline ring system fused with a guanidine group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Quinolin-5-ylguanidine can be synthesized through various methods. One common approach involves the reaction of quinoline derivatives with guanidine. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity. For instance, microwave-assisted synthesis and solvent-free conditions have been explored to make the process more efficient and environmentally friendly .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow synthesis and the use of recyclable catalysts are employed to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Quinolin-5-ylguanidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline N-oxides, while reduction can produce tetrahydroquinolines .

Mechanism of Action

The mechanism by which 1-Quinolin-5-ylguanidine exerts its effects involves interactions with various molecular targets:

Comparison with Similar Compounds

    Quinolines: These compounds share the quinoline ring system but lack the guanidine group.

    Quinolones: These are structurally similar but contain a ketone group.

Uniqueness: 1-Quinolin-5-ylguanidine is unique due to the presence of the guanidine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and materials .

Properties

IUPAC Name

2-quinolin-5-ylguanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c11-10(12)14-9-5-1-4-8-7(9)3-2-6-13-8/h1-6H,(H4,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGPWKSUDCZIJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.